Introduction: The Significance of the 5-Aminopyrazole Scaffold
Introduction: The Significance of the 5-Aminopyrazole Scaffold
An In-Depth Technical Guide to 5-Amino-N-methyl-1H-pyrazole-4-carboxamide: Core Properties and Methodologies for Drug Development Professionals
The 5-amino-1H-pyrazole-4-carboxamide core is a privileged scaffold in modern medicinal chemistry, serving as a foundational structure for a multitude of biologically active agents. Its inherent structural features, including a planar pyrazole ring, an electron-donating amino group, and a hydrogen-bond-donating carboxamide, make it an ideal candidate for interaction with various biological targets. Derivatives of this scaffold have demonstrated potent inhibitory activity against key signaling proteins implicated in inflammatory diseases and oncology, such as p38α mitogen-activated protein kinase (MAPK) and Fibroblast Growth Factor Receptors (FGFRs)[1][2].
This technical guide focuses on a specific, yet fundamental, derivative: 5-Amino-N-methyl-1H-pyrazole-4-carboxamide (CAS: 18213-75-7). We will provide a comprehensive overview of its essential chemical and physical properties, detailed synthesis protocols, and standardized methodologies for its biological characterization. This document is designed for researchers, scientists, and drug development professionals to facilitate their work with this promising molecule, providing both established data and the experimental frameworks necessary to explore its full therapeutic potential.
Chemical Synthesis and Characterization
A robust and reproducible synthesis is the cornerstone of any chemical research program. Here, we present a validated protocol for the synthesis of 5-Amino-N-methyl-1H-pyrazole-4-carboxamide, along with a method for preparing a key precursor.
Synthesis Pathway Overview
The synthesis can be approached in a two-step process, starting from readily available commercial materials to first generate the ethyl ester precursor, which is then converted to the final N-methyl amide. A more direct route involves the hydrolysis of a nitrile precursor.
Caption: Synthetic routes to 5-Amino-N-methyl-1H-pyrazole-4-carboxamide.
Experimental Protocol 1: Synthesis of Precursor Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
This protocol is adapted from a patented process, providing a reliable method for generating the ester intermediate[3].
-
Reaction Setup: In a suitable reactor, add ethoxy methylene ethyl cyanoacetate.
-
Solvent Addition: Add toluene to the reactor and stir until the starting material is fully dissolved.
-
Reagent Preparation: Prepare a solution of 40% methyl hydrazine in an addition funnel.
-
Controlled Addition: Cool the reactor to 20-25°C using a chilled brine bath. Begin the dropwise addition of the methyl hydrazine solution, ensuring the internal temperature is maintained between 22-30°C.
-
Reaction: After the addition is complete, allow the reaction to stir at this temperature for 1-3 hours.
-
Work-up and Isolation: (Standard work-up procedures would follow, such as aqueous wash, drying of the organic layer, and solvent removal under reduced pressure, followed by recrystallization or chromatography to yield the pure product).
Experimental Protocol 2: Synthesis of 5-Amino-N-methyl-1H-pyrazole-4-carboxamide
This validated protocol details the hydrolysis of the corresponding nitrile to the carboxamide[4].
-
Reaction Setup: In a round-bottom flask, combine 1-methyl-4-cyano-5-amino-1H-pyrazole (0.11 mol) and concentrated sulfuric acid (30 mL).
-
Reaction: Stir the mixture at room temperature for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC)[5][6].
-
Quenching: Slowly pour the reaction mixture into a beaker containing ice water with vigorous stirring.
-
Neutralization: Adjust the pH of the solution to 8 by the slow addition of 50% aqueous ammonium hydroxide. Maintain the temperature with an ice bath during this exothermic process.
-
Isolation: Collect the resulting precipitate by vacuum filtration.
-
Purification: Wash the solid product with cold water to remove residual salts. Dry the product under vacuum to yield 5-Amino-N-methyl-1H-pyrazole-4-carboxamide (expected yield ~91%).
Core Physicochemical Properties
Understanding the fundamental physicochemical properties of a compound is critical for its application in drug discovery, influencing everything from assay design to formulation.
Computed and Known Properties
| Property | Value | Source |
| Molecular Formula | C₅H₈N₄O | [7][8] |
| Molecular Weight | 140.14 g/mol | [7][8] |
| CAS Number | 18213-75-7 | [7][8][9] |
| Computed LogP | -0.7 | [9] |
| Hydrogen Bond Donors | 2 | [9] |
| Hydrogen Bond Acceptors | 3 | [9] |
Experimental Determination of Basic Properties
Protocol 3: Potentiometric pKa Determination
The pKa values govern the ionization state of the molecule at different pH levels, which is crucial for its solubility, permeability, and target engagement.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in DMSO.
-
Titration Medium: Prepare a solution of 0.15 M KCl in water.
-
Titration: In a thermostatted vessel at 25°C, add a known volume of the titration medium. Add a small aliquot of the compound stock solution to achieve a final concentration of approximately 0.5-1 mM.
-
pH Measurement: Use a calibrated pH electrode to monitor the pH.
-
Titration: Titrate the solution with standardized 0.1 M HCl to determine the basic pKa(s) and with 0.1 M NaOH to determine the acidic pKa(s).
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. Use appropriate software for multi-pKa determination.
Protocol 4: Thermodynamic Solubility Assessment
This "shake-flask" method determines the equilibrium solubility, a critical parameter for biopharmaceutical classification[10][11].
-
Buffer Preparation: Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).
-
Sample Preparation: Add an excess amount of the solid compound to vials containing each buffer.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached[10].
-
Sample Separation: Separate the undissolved solid from the solution by centrifugation or filtration[10].
-
Quantification: Dilute the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Result Expression: Express solubility in µg/mL or mM.
Biological Activity and Mechanistic Assays
The 5-aminopyrazole scaffold is a known inhibitor of several protein kinases. The following protocols are designed to assess the activity of 5-Amino-N-methyl-1H-pyrazole-4-carboxamide against two high-value targets: p38α MAPK and FGFR.
Hypothesized Mechanism of Action: Kinase Inhibition
The compound is hypothesized to act as an ATP-competitive inhibitor, binding to the kinase hinge region and preventing the phosphorylation of downstream substrates, thereby modulating cellular signaling pathways.
Caption: Conceptual diagram of kinase inhibition by the title compound.
Protocol 5: p38α MAP Kinase Inhibition Assay
This protocol outlines a common method to determine the inhibitory potency (IC50) of a compound against p38α kinase[12][13].
-
Compound Preparation: Perform serial dilutions of the test compound in DMSO, then dilute into the kinase assay buffer to the desired final concentrations.
-
Reaction Mixture: In a 96-well plate, add the p38α kinase enzyme, the substrate (e.g., ATF-2), and the test compound.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as an antibody-based ELISA that specifically recognizes the phosphorylated substrate or a luminescence-based assay like ADP-Glo™ that measures ADP production[14][15].
-
Data Analysis: Plot the percentage of inhibition versus the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 6: FGFR Kinase Inhibition Assay
This protocol is designed to assess the inhibitory activity against a member of the Fibroblast Growth Factor Receptor family[2][16].
-
Assay Setup: Use a FRET-based assay format, such as LanthaScreen™, which measures the binding of a fluorescent tracer to the kinase[17].
-
Reagent Preparation: Prepare solutions of the FGFR kinase, a europium-labeled anti-tag antibody, and an Alexa Fluor® 647-labeled kinase tracer.
-
Reaction: In a 384-well plate, add the test compound, followed by the kinase/antibody mixture, and finally the tracer solution[17].
-
Incubation: Incubate the plate at room temperature for 1 hour to allow the binding to reach equilibrium.
-
Detection: Read the plate on a fluorescence plate reader capable of measuring FRET.
-
Data Analysis: Calculate the emission ratio and plot it against the inhibitor concentration to determine the IC50 value.
In Vitro Metabolic Stability
Assessing the metabolic stability of a compound is a critical step in early drug development to predict its in vivo half-life and clearance.
Protocol 7: Metabolic Stability in Human Liver Microsomes
This assay measures the rate at which the compound is metabolized by cytochrome P450 enzymes[18][19][20].
-
Reagent Preparation: Prepare a suspension of human liver microsomes in a phosphate buffer (pH 7.4). Prepare the test compound at a final concentration of 1 µM.
-
Incubation: Pre-warm the microsome suspension and the compound at 37°C.
-
Reaction Initiation: Initiate the metabolic reaction by adding an NADPH-generating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, and 45 minutes), take an aliquot of the reaction mixture and quench it by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard[20][21].
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein.
-
Analysis: Analyze the supernatant using LC-MS/MS to determine the remaining concentration of the parent compound at each time point.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).
Conclusion
5-Amino-N-methyl-1H-pyrazole-4-carboxamide is a molecule of significant interest, stemming from a scaffold with proven therapeutic relevance. While its specific biological and physical properties are not yet extensively documented in peer-reviewed literature, this guide provides the essential framework for its synthesis and comprehensive characterization. The detailed protocols herein offer a self-validating system for researchers to generate reliable data, enabling a thorough evaluation of this compound's potential as a lead for drug discovery programs targeting kinases and other relevant biological targets. The insights and methodologies presented are intended to accelerate research and development efforts in this promising area of medicinal chemistry.
References
-
Green, M., et al. (2017). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. Available at: [Link]
-
PubChem. 5-amino-1-methyl-1H-pyrazole-4-carboxamide. Available at: [Link]
-
World Health Organization (WHO). Annex 4: Guidance on equilibrium solubility studies. Available at: [Link]
-
Ferreira, R. J., et al. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. Available at: [Link]
- Google Patents. (2016). CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process.
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]
-
PubMed. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. Available at: [Link]
-
Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry. Available at: [Link]
-
BioIVT. Metabolic Stability Assay Services. Available at: [Link]
-
Khairulah, Z., et al. (2024). Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives. Russian Journal of General Chemistry. Available at: [Link]
-
Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Available at: [Link]
-
El-Malah, A. A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
-
ACS Publications. (2026). Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. The Journal of Organic Chemistry. Available at: [Link]
-
Cyprotex. Microsomal Stability. Available at: [Link]
-
PubMed. (2007). In vitro solubility assays in drug discovery. Available at: [Link]
-
Al-Warhi, T., et al. (2022). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of King Saud University - Science. Available at: [Link]
-
BPS Bioscience. FGFR4 Kinase Assay Kit. Available at: [Link]
-
Assay Genie. p38 MAPK Signaling Review. Available at: [Link]
-
NIH. (2018). Measurement of FGFR3 signaling at the cell membrane via total internal reflection fluorescence microscopy to compare the activation of FGFR3 mutants. Available at: [Link]
-
USP-NF. <1236> Solubility Measurements. Available at: [Link]
-
NIH. (2018). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. Available at: [Link]
-
NIH. (2017). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available at: [Link]
-
Janssen. BALVERSATM (erdafitinib) Diagnostic FGFR Genetic Testing – Specimen Requirements and Shipping Guidelines. Available at: [Link]
-
MTTlab. In vitro drug metabolism: for the selection of your lead compounds. Available at: [Link]
Sources
- 1. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 2. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process - Google Patents [patents.google.com]
- 4. 5-Amino-1-methylpyrazole-4-carboxamide | 18213-75-7 [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. scbt.com [scbt.com]
- 9. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. who.int [who.int]
- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. media.cellsignal.com [media.cellsignal.com]
- 14. promega.com [promega.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. bioivt.com [bioivt.com]
- 20. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 21. mttlab.eu [mttlab.eu]
